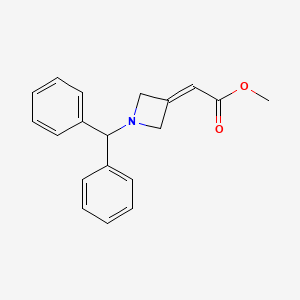

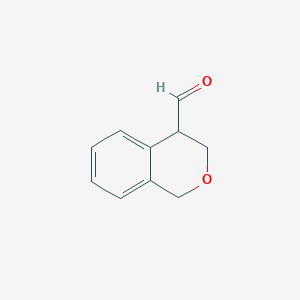

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Übersicht

Beschreibung

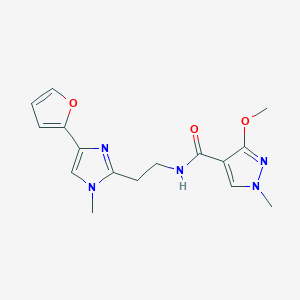

“Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate” is a chemical compound with the molecular formula C19H19NO2 . It has a molecular weight of 293.36 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 293.36 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate and its derivatives have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. Compounds in this category demonstrated significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Chemical Reactivity Studies

The compound has been studied in the context of chemical reactions, such as the dealkoxycarbonylation reactions mediated by chloride and cyanide. These studies provide insights into the different mechanisms involved in ester cleavages (Gilligan & Krenitsky, 1994).

Synthesis Processes

Efficient synthesis processes for related compounds have been explored. For instance, a two-step synthesis process for 3-amino-1-benzhydrylazetidine has been described, demonstrating the utility of this compound in synthetic chemistry (Li et al., 2006).

Beta-Lactamase Inhibition

Derivatives of this compound have been synthesized and found to exhibit excellent beta-lactamase inhibitory properties, making them relevant in the development of antibacterial agents (Micetich et al., 1987).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, related to this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities, showing promising results in these areas (Noolvi et al., 2014).

Chemoprotective Activity

Compounds structurally related to this compound have been synthesized and tested for their chemoprotective activity against carcinogens like benzo[a]pyrene, showing potential as chemopreventive agents (Surh et al., 1996).

Safety and Hazards

This compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation . It’s also recommended to keep the container tightly closed, protect the compound from moisture, and handle it under inert gas .

Eigenschaften

IUPAC Name |

methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFTVPSYXDECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)

![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)